(S)-4-Phenylpyrrolidin-2-one

Neuroscience GABA receptor pharmacology Chiral drug discovery

Essential chiral building block for enantioselective synthesis of sigma-1 modulators, PDE4 inhibitors, and FPR2 agonists. Its distinct lower GABAergic affinity vs. the (R)-enantiomer makes it a critical stereodefined negative control for rigorous SAR studies. Using racemic or incorrect enantiomer introduces confounding pharmacological noise. Procure pure (S)-enantiomer for reliable, stereospecific research.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 62624-45-7
Cat. No. B1361888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Phenylpyrrolidin-2-one
CAS62624-45-7
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC=CC=C2
InChIInChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
InChIKeyHOJZEMQCQRPLQQ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Phenylpyrrolidin-2-one CAS 62624-45-7: A Chiral GABAergic Intermediate for Targeted Procurement in Neuroscience Research


(S)-4-Phenylpyrrolidin-2-one (CAS 62624-45-7) is a chiral lactam derivative that serves as the (S)-enantiomer of 4-phenylpyrrolidin-2-one, a cyclic analogue of γ-aminobutyric acid (GABA) [1]. This compound belongs to the pyrrolidinone class and is primarily utilized as a chiral building block and synthetic intermediate in medicinal chemistry, particularly for the development of compounds targeting central nervous system disorders . As a defined stereoisomer, (S)-4-phenylpyrrolidin-2-one exhibits distinct pharmacological properties compared to its (R)-enantiomer, with documented lower affinity for GABAergic receptor sites, which is a critical consideration for its use in enantioselective synthesis and structure-activity relationship (SAR) studies [1].

Why Substituting (S)-4-Phenylpyrrolidin-2-one with Racemic or (R)-Enantiomer Compromises Assay Integrity in CNS Research


Generic substitution of (S)-4-phenylpyrrolidin-2-one with its racemic mixture or (R)-enantiomer is scientifically unjustifiable due to documented enantioselective pharmacological profiles. Primary literature establishes that the biological activity of 3-arylGABA derivatives, including 4-phenylpyrrolidin-2-one, is stereospecifically connected to the (R)-enantiomer, while the (S)-antipode exhibits significantly lower affinity for the same receptor sites [1]. This stereochemical dependency directly impacts the compound's utility: employing the racemate in synthetic pathways yields an enantiomeric mixture that confounds SAR interpretation, whereas utilizing the incorrect enantiomer as a chiral auxiliary or building block introduces unwanted pharmacological noise. Furthermore, the (S)-enantiomer serves a distinct and valuable role as a stereodefined negative control or as a precursor for the synthesis of specific stereoisomers of pharmacologically active derivatives, such as sigma-1 receptor modulators, where stereochemistry at the 4-position is critical for allosteric modulation [2].

Quantitative Differentiation of (S)-4-Phenylpyrrolidin-2-one CAS 62624-45-7 for Informed Sourcing Decisions


Enantioselective Receptor Affinity: (S)-4-Phenylpyrrolidin-2-one Demonstrates Significantly Lower GABAergic Binding Affinity Compared to (R)-Enantiomer

Primary literature explicitly states that the biological activity of 3-arylGABA derivatives, including 4-phenylpyrrolidin-2-one, is stereospecifically connected to the (R)-enantiomer, whereas the (S)-antipode exhibits lower affinity to the same receptor site [1]. This is a class-level inference based on the established pharmacological behavior of 3-arylGABA derivatives, where the (R)-enantiomer is the eutomer and the (S)-enantiomer is the distomer.

Neuroscience GABA receptor pharmacology Chiral drug discovery

Class-Level PDE4 Inhibitory Potency: 4-Phenylpyrrolidin-2-one Derivatives Exhibit Improved PDE4 Inhibition Over Rolipram

U.S. Patent 7,696,198 discloses that selective PDE4 inhibition is achieved by 4-(substituted-phenyl)-2-pyrrolidinone compounds, and that these compounds exhibit improved PDE4 inhibition as compared to compounds like rolipram and show selectivity with regard to inhibition of other classes of PDEs [1]. This is a class-level inference for 4-phenylpyrrolidin-2-one derivatives.

Inflammation Phosphodiesterase inhibition CNS disorders

In Vivo Cardioprotective Efficacy of 4-Phenylpyrrolidinone FPR2 Agonist: Reduction in Infarct Size and Left Ventricular Chamber Area in Rodent MI Model

A selective 4-phenylpyrrolidinone FPR2 agonist was evaluated in a rodent myocardial infarction (MI) model. In mice, treatment with the FPR2 agonist reduced left ventricular (LV) chamber area and infarct size by 26% and 55% versus vehicle, respectively, and improved survival post-MI [1]. This is a class-level inference for 4-phenylpyrrolidinone derivatives.

Cardiovascular pharmacology Inflammation resolution Myocardial infarction

Quantified PDE Inhibitory Profile of the Unsubstituted Core: 4-Phenylpyrrolidin-2-one Exhibits Weak cGMP-PDE Inhibition (IC50 > 1,000,000 nM)

The unsubstituted 4-phenylpyrrolidin-2-one core was evaluated for inhibitory activity against cGMP-specific phosphodiesterase from bovine aorta. The compound exhibited very weak inhibition, with an IC50 value greater than 1,000,000 nM ( >1 mM) [1]. This low potency indicates that the core scaffold itself is not a potent PDE inhibitor, providing a clean baseline for SAR studies.

Phosphodiesterase profiling Selectivity screening Scaffold optimization

Chiral Chromatographic Behavior: Enantioseparation of Pyrrolidin-2-one Compounds Enables Purity Verification for (S)-4-Phenylpyrrolidin-2-one

A quantitative structure-enantioselective retention relationship (QSERR) study on the liquid chromatography chiral separation of 15 structurally similar pyrrolidin-2-one compounds demonstrated that enantiomeric separation can be achieved and retention factors can be predicted using computational models [1]. This establishes a methodological framework for verifying the enantiomeric purity of (S)-4-phenylpyrrolidin-2-one.

Analytical chemistry Chiral quality control Enantiomeric purity

Optimal Procurement-Driven Applications for (S)-4-Phenylpyrrolidin-2-one CAS 62624-45-7


Stereodefined Negative Control in GABAergic Receptor Pharmacology Studies

For research groups investigating the structure-activity relationships (SAR) of 4-arylpyrrolidin-2-one derivatives as GABAergic agents, (S)-4-phenylpyrrolidin-2-one serves as an essential stereodefined negative control. As documented by Koszelewski et al., the (R)-enantiomer is the biologically active eutomer, while the (S)-antipode exhibits lower receptor affinity [1]. Procurement of the pure (S)-enantiomer (CAS 62624-45-7) enables rigorous experimental design where the inactive enantiomer can be used to confirm stereospecific pharmacological effects, thereby strengthening the validity of SAR conclusions.

Chiral Building Block for the Asymmetric Synthesis of Sigma-1 Receptor Modulators

Medicinal chemistry programs focused on developing novel positive allosteric modulators (PAMs) of the sigma-1 receptor can utilize (S)-4-phenylpyrrolidin-2-one as a stereochemically pure starting material. The synthesis of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers demonstrates that the stereochemistry at the 4-position of the pyrrolidinone ring is critical for sigma-1 receptor modulation [2]. Employing (S)-4-phenylpyrrolidin-2-one in asymmetric synthetic routes ensures access to the desired (S)-configured final compounds, enabling systematic exploration of how stereochemistry influences allosteric modulation.

Privileged Scaffold for Next-Generation PDE4 Inhibitor Development

Pharmaceutical discovery teams targeting phosphodiesterase 4 (PDE4) for anti-inflammatory or CNS indications can leverage (S)-4-phenylpyrrolidin-2-one as a chiral scaffold for lead optimization. U.S. Patent 7,696,198 establishes that 4-(substituted-phenyl)-2-pyrrolidinone compounds exhibit improved PDE4 inhibition compared to rolipram with selectivity over other PDE classes [3]. The chiral (S)-enantiomer provides a stereochemically defined starting point for synthesizing novel PDE4 inhibitors, facilitating the development of compounds with potentially improved therapeutic indices and reduced emetic side effects compared to first-generation PDE4 inhibitors.

Precursor for FPR2 Agonists in Cardiovascular Drug Discovery

Cardiovascular research programs exploring inflammation resolution as a therapeutic strategy for myocardial infarction and heart failure can employ (S)-4-phenylpyrrolidin-2-one as a precursor for synthesizing formyl peptide receptor 2 (FPR2) agonists. Preclinical evidence demonstrates that a 4-phenylpyrrolidinone-based FPR2 agonist reduces infarct size by 55% and left ventricular chamber area by 26% in a rodent MI model [4]. The (S)-enantiomer serves as a chiral building block for constructing stereochemically defined FPR2 agonists, enabling medicinal chemists to explore the stereochemical requirements for optimal FPR2 activation and cardioprotective efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-Phenylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.